![molecular formula C17H24N2O4 B5624405 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5624405.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide" is a compound of interest in various scientific fields due to its unique structure and potential applications. The compound belongs to a class of chemicals known for their diverse biological activities.
Synthesis Analysis
- The synthesis of related compounds often involves the use of allyl protecting groups for creating key intermediates, such as in the synthesis of DNA-dependent protein kinase inhibitors (Aristegui et al., 2006).
- Mannich base reactions, employing formaldehyde and secondary amines like morpholine, are common in synthesizing derivatives of similar chemical structures (Kuarm et al., 2011).
Molecular Structure Analysis
- X-ray diffraction studies often reveal the conformational details of such molecules, including the planarity of the chromene ring system and the chair conformation of the morpholine ring (Devarajegowda et al., 2013).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, including transamination and alkylation, leading to the formation of different derivatives (Dyachenko et al., 2012).
- Reactivity studies are essential to understand the chemical behavior of these compounds under different conditions.
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments and for various applications. These properties can be assessed using techniques like crystallography and spectroscopy.
Chemical Properties Analysis
- The compound's chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for its application in different fields.
- Studies involving density functional theory (DFT) calculations and electronic structure analysis help in understanding the chemical properties at the molecular level (Halim & Ibrahim, 2017).
Mechanism of Action
The mechanism of action of coumarin and morpholine derivatives would depend on their specific chemical structure and the biological system they interact with. For example, some coumarin derivatives have been found to inhibit the enzyme cyclooxygenase, and are being investigated for their potential anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-15-4-2-3-14-9-13(12-23-17(14)15)10-18-16(20)11-19-5-7-22-8-6-19/h2-4,13H,5-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSRSSYNZRUPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.